4-[2-(4-Chloro-3-methylphenoxy)propanoylamino]benzamide -

4-[2-(4-Chloro-3-methylphenoxy)propanoylamino]benzamide

Catalog Number: EVT-4245318
CAS Number:
Molecular Formula: C17H17ClN2O3
Molecular Weight: 332.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4,7-dihydro-5H-spiro[benzo[b]thiophene-6,2'-[1,3]dioxolane]-3-carbonitrile (ST)

  • Compound Description: This compound was synthesized using the Gewald method and served as a precursor in the synthesis of a series of 2/3/4-chloro benzamide-spiro[benzo[b]thiophene-dioxolane] derivatives. [] These derivatives were evaluated for their antimicrobial properties. []

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

  • Compound Description: This compound is a known activator of the p300 histone acetyltransferase (HAT) enzyme. [] Molecular docking and dynamics simulations revealed that CTB forms strong interactions with key residues in the catalytic site of p300. []

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

    N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) benzamide derivatives

    • Compound Description: This series of compounds incorporates a thiazolidinone ring linked to a benzamide moiety. Several derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. [] The study highlighted the influence of substituents on the phenyl ring on antimicrobial potency. []

    3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

    • Compound Description: This specific benzamide derivative was synthesized and characterized using various spectroscopic techniques (IR, MS, HPLC). [] It was proposed as a potentially scalable compound for industrial production. []

    N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides

    • Compound Description: This series of compounds incorporates both thiazole and thiadiazole rings linked to a benzamide core. The compounds were designed as analogues of combretastatin A-4, known inhibitors of tubulin polymerization. [] Cytotoxicity against various cancer cell lines was evaluated. []

    N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

    • Compound Description: This compound demonstrated potent inhibitory activity against h-NTPDase1, an enzyme involved in various physiological and pathological processes. [] Molecular docking studies revealed significant interactions with amino acids in the h-NTPDase1 homology model. []

    2-Allyloxy-4-chloro-N-(2-piperidinoethyl) benzamide (264CP)

    • Compound Description: This compound was synthesized and investigated for its antitussive activity, along with six other related compounds containing various amino groups. [] The study explored the impact of introducing a piperidino group on the antitussive potency of benzamide derivatives. []

    4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035)

    • Compound Description: This compound is a 5-hydroxytryptamine (5HT3) receptor antagonist. [, ] Its pharmacokinetics and metabolic interconversion with its sulfide and sulfone metabolites were extensively studied in rats. [, ]

    2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

    • Compound Description: This compound, a phenyluracil derivative, exists in various hydrate forms. [, ] The invention pertains to the preparation and characterization of these hydrate forms and their potential use in plant protection formulations. [, ]

    4-amino-5-chloro-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

    • Compound Description: This compound is a radiolabeled version of batanopride, synthesized for use in metabolic and pharmacokinetic studies. []

    Furanone and its derivatives

    • Compound Description: This series of compounds was theoretically evaluated for their potential to inhibit Eag-1, a potassium channel often overexpressed in cancer cells. [] Docking studies suggested that some furanone derivatives exhibit strong interactions with the Eag-1 protein. []

    N-(2-benzoyl-4-chlorophenyl)benzamides

    • Compound Description: These benzamide derivatives were synthesized and evaluated for their potential as plant growth regulators. [] The compounds feature a benzophenone core with various substituents on the benzamide ring. []

    N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

    • Compound Description: These compounds, structurally related to the N-(2-benzoyl-4-chlorophenyl)benzamides, were also synthesized and evaluated for their plant growth regulating activities. [] They feature a diphenylmethanol core with a benzamide substituent. []

    4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    • Compound Description: This compound is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used in cancer treatment. [] It was identified during oxidative stress degradation studies of Venetoclax. []

    2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    • Compound Description: This compound is another oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of Venetoclax N-oxide. [] It was also identified during oxidative stress degradation studies. []

    5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

    • Compound Description: This compound demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), exhibiting a rapid and concentration-dependent effect. []

    N-(Adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

    • Compound Description: AACBA is a P2X7 receptor antagonist that has shown efficacy in reducing inflammation and pain in animal models. [] It acts by inhibiting P2X7-mediated calcium influx and YO-PRO-1 uptake. []

    cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    • Compound Description: This compound is a potent neuroleptic agent exhibiting significantly higher antistereotypic activity compared to haloperidol and metoclopramide, with a lower cataleptogenicity profile. [, ]

    4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

    • Compound Description: This compound demonstrated potent gastrokinetic activity, similar to AS-4370, in promoting gastric emptying in rats and mice. [] Unlike AS-4370, 57b does not exhibit dopamine D2 receptor antagonistic activity. []

    4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide (3a)

    • Compound Description: This benzamide derivative served as a lead compound for exploring the structure-activity relationship of gastrokinetic agents. [] Modifications involved replacing the morpholine oxygen with sulfur, nitrogen, and carbon atoms. []

    4-amino-5-chloro-2-(1-methyl-2-butynyl)oxybenzamide monohydrochloride tetrahemihydrate (E3620)

    • Compound Description: E3620 is a benzamide gastroprokinetic agent. [] Its crystal structure was analyzed to understand the three-dimensional arrangement of water molecules within the crystal lattice. []

    2-Acetamido-3-hydroxybenzamide, 2-amino-3-hydroxybenzamide, and 2-aminobenzamide

    • Compound Description: These benzamide derivatives, along with three novel compounds, were isolated from the culture of a marine actinomycete Streptomyces sp. ZZ502. [] None of the isolated compounds exhibited significant activity against glioma cells or selected bacterial and fungal strains. []

    N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596)

    • Compound Description: This anilide compound, structurally related to clebopride, retains potent central dopamine antagonist activity but lacks the gastric stimulatory effects of its benzamide counterpart. [, ] This finding suggests that benzamides and their corresponding anilides may have similar binding affinities for central dopamine receptors. [, ]

    4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2-methylbenzo[b]furan-7-carboxamide (7b)

    • Compound Description: This compound displayed potent serotonin 5-HT4 agonistic activity, comparable to cisapride, in in vitro assays. [] It represents a promising lead compound for developing new drugs targeting the 5-HT4 receptor. []

    4-Amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide (8a)

    • Compound Description: This compound exhibited even more potent serotonin 5-HT4 agonistic activity than cisapride in in vitro assays. [] Additionally, it displayed no significant binding affinity for dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarine M1, M2 receptors, suggesting high selectivity for the 5-HT4 receptor. []

    Metoclopramide (MCP)

    • Compound Description: Metoclopramide is a dopamine receptor antagonist widely used for its prokinetic and antiemetic properties in treating various gastrointestinal disorders. [] Several analytical methods have been developed for its determination in pharmaceuticals. []

    N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA)

    • Compound Description: This benzamide derivative showed promising pharmacokinetic properties, including higher bioavailability and longer elimination half-life compared to its parent compound, 3-CPA. [] NACPA also exhibited higher accumulation in the spleen and inhibited lymphocyte proliferation, IFN-γ production, and chemotaxis. []

    4-[(4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride (Compound 1)

    • Compound Description: This N-phenylbenzamide bis(2-aminoimidazoline) derivative exhibits potent trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. [] It disrupts DNA-protein interactions in the parasite's kinetoplast, leading to its disintegration and ultimately parasite death. []

    N-(3-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide (Compound 2)

    • Compound Description: This compound, structurally similar to Compound 1, also exhibits potent trypanocidal activity against Trypanosoma brucei by targeting the kinetoplast DNA. []

    4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives

    • Compound Description: This series of indapamide derivatives was synthesized and evaluated for its anticancer activity. [] Compound 12, bearing a 4-chlorophenyl substituent, exhibited the highest pro-apoptotic activity against melanoma cell lines. []

    4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives

    • Compound Description: This series represents another set of indapamide derivatives synthesized and evaluated for anticancer activity. [] The compounds incorporate a thiazolidine-2,4-dione ring linked to the sulfonamide moiety. []
    • Compound Description: This compound is a haem-independent soluble guanylyl cyclase (sGC) activator. [] It binds to sGC even in the absence of the native haem group. []

    4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin-2-ones

    • Compound Description: This series of compounds, incorporating an azetidinone ring and a benzothiazole moiety, was synthesized and evaluated for anti-inflammatory and anthelmintic activities. [, ] The compounds demonstrated significant anti-inflammatory activity in vitro compared to the standard. []

    N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamide and its 2-fluoro-benzamide derivative

    • Compound Description: This novel class of thiourea inhibitors exhibited potent antiviral activity against herpes simplex virus type 1 (HSV-1) by inhibiting viral DNA cleavage and encapsidation. [] Resistance mapping studies revealed that the compounds target the UL6 gene, essential for HSV-1 DNA packaging. []

    3,5-Dinitro-N-(4’-benzo-15-crown-5)-benzamide derivatives

    • Compound Description: This series of compounds incorporates a benzo-15-crown-5 ether linked to a dinitro-substituted benzamide. [] The compounds were synthesized and characterized, with a particular focus on their interactions with lithium and sodium hydroxides. []

    5-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-6-chloro-3,4-dihydo-2H-1-benzopyran-8-carboxamide (22)

    • Compound Description: This benzamide derivative, designed based on a 3D-QSAR study, exhibited potent 5-HT4 receptor agonistic activity. [] The study utilized Comparative Molecular Field Analysis (CoMFA) to understand the structural features contributing to the activity of benzamide-type 5-HT4 agonists. []

    (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c, YM-43611)

    • Compound Description: This benzamide derivative displayed high affinity for dopamine D3 and D4 receptors with a 110-fold D4 selectivity over D2 receptors. [] It also exhibited potent antipsychotic activity in vivo. []

    Properties

    Product Name

    4-[2-(4-Chloro-3-methylphenoxy)propanoylamino]benzamide

    IUPAC Name

    4-[2-(4-chloro-3-methylphenoxy)propanoylamino]benzamide

    Molecular Formula

    C17H17ClN2O3

    Molecular Weight

    332.8 g/mol

    InChI

    InChI=1S/C17H17ClN2O3/c1-10-9-14(7-8-15(10)18)23-11(2)17(22)20-13-5-3-12(4-6-13)16(19)21/h3-9,11H,1-2H3,(H2,19,21)(H,20,22)

    InChI Key

    LWMMZROUDRRIRH-UHFFFAOYSA-N

    SMILES

    CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl

    Canonical SMILES

    CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.